3-Nitrobutyrophenone

Übersicht

Beschreibung

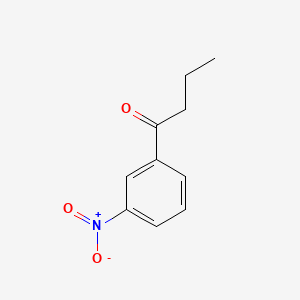

3-Nitrobutyrophenone is an organic compound characterized by a butanone backbone with a nitrophenyl group attached at the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrobutyrophenone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-nitrobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-(3-nitrophenyl)-1-butanone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitrobutyrophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The butanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 1-(3-Aminophenyl)-1-butanone.

Oxidation: 1-(3-Nitrophenyl)butanoic acid.

Substitution: Various substituted phenyl butanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Neuroleptic Drug Development

3-Nitrobutyrophenone is structurally related to butyrophenone derivatives, which are known for their antipsychotic properties. Research has shown that compounds derived from this compound can serve as potential neuroleptics, particularly in the treatment of schizophrenia and other psychiatric disorders. These derivatives have been synthesized and evaluated for their binding affinity to dopamine receptors, which play a crucial role in the pharmacodynamics of antipsychotic drugs .

1.2 Radiolabeling for PET Studies

The synthesis of fluorine-18 labeled this compound derivatives has been explored for use in positron emission tomography (PET) imaging. These radiolabeled compounds are valuable for studying the distribution and dynamics of neuroleptic drugs in vivo, providing insights into their pharmacokinetics and receptor binding characteristics .

Neuropharmacology

2.1 Mechanistic Studies

Research indicates that this compound and its analogs can induce neurotoxic effects similar to those observed in Huntington's disease models. The compound's ability to inhibit mitochondrial enzymes, such as succinate dehydrogenase, leads to excitotoxicity and neuronal death, making it a useful tool for studying neurodegenerative mechanisms .

2.2 Case Studies

Several case studies have documented the effects of this compound on animal models, revealing its potential to mimic conditions associated with neurodegeneration. For instance, studies involving the administration of this compound have shown significant behavioral and biochemical changes in rodent models, providing a basis for further exploration of therapeutic interventions .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and condensation reactions with nitromethane derivatives. The formation of tertiary 3-nitro allylic alcohols from 2-chloroisobutyrophenones is one example of how this compound can be modified to yield biologically active derivatives .

3.2 Data Table: Synthetic Methods

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Nucleophilic Substitution | 3-Nitrobenzoyl chloride + Butyric acid | High |

| Condensation with Nitromethane | 2-Chloroisobutyrophenones + Nitromethanide | Moderate |

| Radiolabeling | Fluorine-18 + this compound | Variable |

Wirkmechanismus

The mechanism of action of 3-Nitrobutyrophenone and its derivatives often involves interactions with specific molecular targets. For instance, the reduction product, 1-(3-Aminophenyl)-1-butanone, can interact with enzymes or receptors in biological systems, leading to various physiological effects. The nitro group can also undergo redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrophenyl)-1-butanone: Similar structure but with the nitro group at the para position.

1-(3-Nitrophenyl)-2-butanone: Similar structure but with the butanone moiety at the second carbon.

1-(3-Nitrophenyl)-1-propanone: Similar structure but with a propanone backbone.

Uniqueness: 3-Nitrobutyrophenone is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The position of the nitro group can significantly affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.

Biologische Aktivität

3-Nitrobutyrophenone (CAS Number: 50766-86-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to a butyrophenone structure. The chemical formula is C10H11NO3, and its structure can be represented as follows:

The nitro group significantly influences the compound's reactivity and biological activity, acting as both a pharmacophore and a toxicophore.

1. Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. The mechanism of action often involves the generation of reactive nitrogen species that disrupt microbial cell functions. A study highlighted that various nitro derivatives were effective against pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | 20 μM against S. aureus |

| Nitro derivative X | Antimicrobial | 15 μM against E. coli |

2. Anticancer Properties

This compound has also shown potential as an anticancer agent. Studies suggest that compounds with nitro groups can act as hypoxia-activated prodrugs, selectively targeting cancer cells in hypoxic environments typical of tumors. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapies .

Case Study:

A recent case study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value determined to be approximately 12 μM.

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines like TNF-α and IL-1β. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

| Inflammatory Mediator | Effect of this compound |

|---|---|

| COX-2 | Inhibition observed |

| TNF-α | Decreased levels |

| IL-1β | Reduced secretion |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions: The nitro group participates in redox reactions leading to the production of reactive intermediates that can damage cellular components in pathogens.

- Cell Signaling Modulation: By altering the signaling pathways involved in inflammation and apoptosis, this compound can effectively modulate immune responses.

- Hypoxia Activation: Its selective activation under hypoxic conditions allows for targeted therapy in cancer treatment.

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLRYDBRORTQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198804 | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50766-86-4 | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050766864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Nitrobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Nitrophenyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Nitrobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.